N-Nitrosonornicotine

Chiral toxicology Enantioselective carcinogenesis Oral cancer models

N-Nitrosonornicotine (NNN, CAS 84237-38-7) is a tobacco-specific nitrosamine (TSNA) and a Group 1 human carcinogen, essential for oral and esophageal carcinogenesis research. This racemic (±)-mixture is the validated substrate for CYP2A13 metabolism and tobacco regulatory testing via MIP-HPLC. Procure high-purity NNN (>98%) certified reference materials with full traceability to ensure method accuracy for forensic toxicology, environmental monitoring, and biomarker studies.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
CAS No. 84237-38-7
Cat. No. B7826418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosonornicotine
CAS84237-38-7
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CC(N(C1)N=O)C2=CN=CC=C2
InChIInChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1
InChIKeyXKABJYQDMJTNGQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)

N-Nitrosonornicotine (NNN) CAS 84237-38-7: Essential Procurement Information for Tobacco-Specific Nitrosamine Research and Analytical Standards


N-Nitrosonornicotine (NNN, CAS 84237-38-7) is a tobacco-specific nitrosamine (TSNA) and Group 1 human carcinogen [1]. The CAS 84237-38-7 refers specifically to the racemic (±)-mixture, a light-yellow oil with a melting point of 47 °C, soluble in acetone and chloroform, and known to be hygroscopic [2]. NNN is primarily formed via nitrosation of nornicotine and nicotine during tobacco curing and processing, and is consistently found in unburned tobacco (0.3–90.6 ppm) and cigarette mainstream smoke (137–238 ng/cigarette) [3].

Why N-Nitrosonornicotine (NNN) CAS 84237-38-7 Cannot Be Substituted with Other Tobacco-Specific Nitrosamines: Critical Differentiators for Analytical and Toxicological Studies


The tobacco-specific nitrosamines (TSNAs)—NNN, NNK, NAT, and NAB—exhibit distinct carcinogenic organotropisms, enantiomer-specific potencies, and unique metabolic activation pathways, making generic substitution scientifically invalid [1]. While NNK is a potent lung carcinogen, NNN is primarily an oral and esophageal carcinogen [2]. Furthermore, (S)-NNN is highly tumorigenic, whereas (R)-NNN shows relatively weak activity, a stereochemical divergence not observed to the same degree in other TSNAs [3]. Using an alternative TSNA, such as NAT or NAB, would therefore confound results in studies targeting oral carcinogenesis or requiring enantiomer-specific analysis.

N-Nitrosonornicotine (NNN) CAS 84237-38-7: Quantified Differential Evidence for Scientific Procurement Decisions


Enantiomer-Specific Carcinogenic Potency: (S)-NNN vs. (R)-NNN

(S)-NNN is a strong oral cavity carcinogen, whereas (R)-NNN is relatively weakly active. This enantioselective difference is a critical differentiator for studies requiring accurate assessment of carcinogenic risk [1]. While both enantiomers are present in tobacco, (S)-NNN is the dominant form in marketed products .

Chiral toxicology Enantioselective carcinogenesis Oral cancer models

Metabolic Activation via CYP2A13: NNN vs. NNK Pathway Divergence

NNN metabolism by CYP2A13 yields predominantly 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and hydroxy acid, with minimal 4-oxo-4-(3-pyridyl) butanal (OPB), a profile distinct from NNK metabolism [1]. CYP2A13 is the most efficient enzyme for NNN in vitro [1]. Computational studies show the free energy barriers for 2'- and 5'-hydroxylation of NNN differ between enantiomers: 9.82/8.44 kcal/mol (R/S) for 2'- and 7.99/9.19 kcal/mol (R/S) for 5'-hydroxylation [2].

Xenobiotic metabolism Cytochrome P450 DNA adduct formation

Analytical Method Validation: MIP-HPLC vs. Traditional Reversed-Phase HPLC for NNN Quantitation

A molecularly imprinted polymer (MIP) HPLC column, specifically imprinted for TSNAs, enables direct analysis of NNN in tobacco products with minimal sample preparation, replacing traditional reversed-phase HPLC [1]. This method provides an LOD of 0.03 ng/mL (12 μg/g) and LOQ of 0.1 ng/mL (0.4 μg/g) for NNN, with linearity over 0.1–10 ng/mL (0.4–10 μg/g) [1].

Molecularly imprinted polymers Sample preparation LC-MS/MS

Certified Reference Material Purity: NNN Analytical Standard ≥99.0% (HPLC)

Commercially available NNN analytical standards are offered with a purity of ≥99.0% (HPLC) and are suitable for HPLC, GC, and SPE applications . Certified solutions at 1.0 mg/mL in methanol are available for spiking and calibration . This level of purity and certification is critical for accurate quantitation in complex matrices like tobacco and biological samples.

Certified reference material Analytical standard Quality control

N-Nitrosonornicotine (NNN) CAS 84237-38-7: Prioritized Application Scenarios Based on Differential Evidence


Enantioselective Carcinogenicity Studies in Oral Cancer Models

Researchers investigating oral cavity carcinogenesis should procure enantiopure (S)-NNN or validated chiral separation methods, as racemic NNN will underestimate tumorigenic potency. The differential activity between (S)- and (R)-NNN necessitates enantiomer-specific standards for accurate risk assessment and mechanistic studies [1].

In Vitro Metabolism and CYP450 Interaction Assays

For studies on TSNA metabolism, NNN is the substrate of choice for assessing CYP2A13 activity and inhibition by nicotine or other alkaloids. The distinct metabolite profile (HPB and hydroxy acid) and Ki values for inhibition (0.71–1.37 μM) provide a quantitative basis for drug interaction and toxicology studies [1].

High-Throughput Tobacco Product Analysis Using MIP-Based Methods

Laboratories performing regulatory testing of tobacco products can leverage MIP-HPLC columns for direct, high-sensitivity quantitation of NNN, achieving LODs of 0.03 ng/mL without extensive sample cleanup. This application is ideal for labs needing to process large sample numbers while maintaining ISO 23921:2020 compliance [1].

Certified Reference Material for LC-MS/MS and GC/MS Calibration

Analytical chemists performing TSNA quantitation in biological fluids, wastewater, or tobacco smoke should use NNN certified reference materials (≥99.0% purity) to ensure method accuracy and traceability. This is essential for forensic toxicology, environmental monitoring, and clinical biomarker studies [1].

Technical Documentation Hub

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